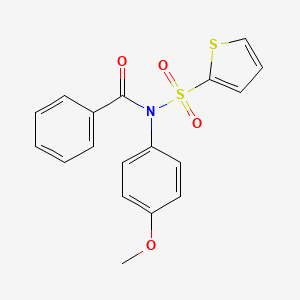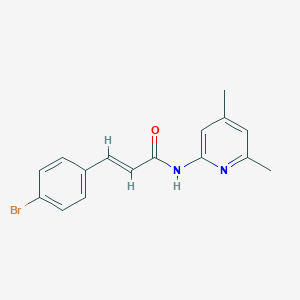
3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess anticancer activity, and its mechanism of action has been studied in detail. This compound has also been investigated for its potential use as an inhibitor of protein kinase CK2, which is involved in various cellular processes. Additionally, it has been studied for its potential use as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that it inhibits the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 activity leads to the activation of the tumor suppressor protein p53, which plays a crucial role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone possesses anticancer activity and inhibits the activity of protein kinase CK2. Inhibition of CK2 activity leads to the activation of the tumor suppressor protein p53, which plays a crucial role in the regulation of cell cycle and apoptosis. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone in lab experiments include its potential applications in various areas of scientific research, including cancer research, protein kinase CK2 inhibition, and anti-inflammatory activity. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Orientations Futures
For 3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone include further studies to understand its mechanism of action and its potential use as an inhibitor of protein kinase CK2. Additionally, further studies are needed to investigate its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Furthermore, the development of more efficient synthesis methods for this compound would enable its wider use in scientific research.
Méthodes De Synthèse
The synthesis of 3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone has been carried out using different methods. One of the commonly used methods is the reaction of 2-methoxybenzoyl chloride with anthranilic acid in the presence of a base. This reaction leads to the formation of 2-(2-methoxyphenyl)quinazolin-4(3H)-one, which is then treated with ammonia to yield 3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone.
Propriétés
IUPAC Name |
3-amino-2-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-13-9-5-3-7-11(13)14-17-12-8-4-2-6-10(12)15(19)18(14)16/h2-9H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTXDSRFQPWKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810572.png)

![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)

![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]isonicotinohydrazide](/img/structure/B5810613.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5810618.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5810629.png)
![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)


![2-(2,4-dichlorophenyl)-N'-[(2-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5810657.png)
